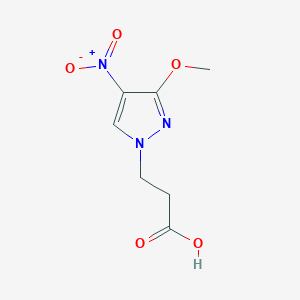

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Historical Development of Pyrazole Chemistry in Medicinal Research

Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. Ludwig Knorr’s subsequent classification of pyrazoles in 1883 established these nitrogen-containing heterocycles as a distinct chemical class. The mid-20th century witnessed a paradigm shift with the development of pyrazole-based pharmaceuticals, exemplified by celecoxib (introduced in 1999 as a COX-2 inhibitor) and stanozolol (an anabolic steroid). Modern synthetic approaches, such as palladium-catalyzed cross-couplings and microwave-assisted cyclizations, now enable precise functionalization of the pyrazole core.

Significance of Nitro-Substituted Pyrazoles in Scientific Literature

Nitro groups profoundly influence pyrazole bioactivity through electronic modulation and hydrogen-bonding capabilities. The 4-nitropyrazole derivative (CAS 2075-46-9) demonstrates dual utility as both an energetic material precursor and a Parkinson’s disease therapeutic intermediate. Recent studies reveal nitro-substituted pyrazoles act as nitric oxide donors, with DN-5 exhibiting 13-fold NO release increases in lacrimal gland cell cultures. Structural analyses show nitro groups at the 4-position enhance estrogen receptor β binding affinity (RBAβ = 3.27 vs. unsubstituted analogs).

Academic Interest in Functionalized Pyrazoles with Carboxylic Acid Moieties

Carboxylic acid functionalization addresses pyrazole derivatives’ common solubility limitations while enabling salt formation and targeted delivery. The Lithuanian research consortium (2025) developed novel pyrazole-carboxylic acid hybrids using Grignard reagent-mediated alkylation and 1,3-dipolar cycloadditions. 4-Pyrazolecarboxylic acid (CAS 37718-11-9) serves as a key building block for metal-organic frameworks and protease inhibitors. Computational studies indicate the propanoic acid chain in 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid enhances membrane permeability compared to shorter alkyl analogs.

Positioning of 3-(3-Methoxy-4-Nitro-1H-Pyrazol-1-yl)Propanoic Acid in Heterocyclic Chemistry Research

This triply functionalized derivative represents convergence of three key pyrazole modification strategies:

- Methoxy group : Introduces steric bulk and modulates electron density

- Nitro substituent : Enhances hydrogen-bond acceptor capacity

- Propanoic acid chain : Improves aqueous solubility for biological applications

Current research focuses on its potential as:

- Intermediate for kinase inhibitor synthesis

- Ligand for transition metal catalysis

- Building block for photoactive materials

Properties

IUPAC Name |

3-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-15-7-5(10(13)14)4-9(8-7)3-2-6(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRUFVJPKKJABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 3-methoxy-4-nitroacetophenone and hydrazine hydrate.

Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a condensation reaction with an appropriate carboxylic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxy-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Reduction: The nitro group can be reduced to an amino group, yielding 3-(3-methoxy-4-amino-1H-pyrazol-1-yl)propanoic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products Formed

Oxidation: 3-(3-Hydroxy-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Reduction: 3-(3-Methoxy-4-amino-1H-pyrazol-1-yl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy group may enhance membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Differences and Implications

The methoxy group (electron-donating) may stabilize the pyrazole ring via resonance, contrasting with the electron-withdrawing chloro groups in ’s derivatives .

Biological Activity: Chlorinated 3-phenylpropanoic acid derivatives () exhibit selective antimicrobial activity, suggesting that nitro/methoxy substitution in pyrazole derivatives could similarly disrupt microbial membranes or enzymes . The carboxylic acid group in the target compound may enhance bioavailability compared to ester analogs (e.g., ), as seen in pharmaceutical design .

Synthetic Accessibility: The target compound’s synthesis likely involves nitration and methoxylation of a pyrazole precursor, similar to methods in and for pyrazole-functionalized propanoates . Ester derivatives (e.g., ) are synthesized via esterification, while carboxylation steps would be required for the free acid form .

Biological Activity

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a methoxy group at the 3-position and a nitro group at the 4-position of the pyrazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is , with a molecular weight of 214.19 g/mol. Its structure can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 214.19 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| Appearance | White to off-white solid |

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Specifically, 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid demonstrated notable inhibition against these pathogens.

Case Study: Antimicrobial Testing

In a comparative study, 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid was tested against standard antibiotics. The results were as follows:

| Compound | Inhibition Zone (mm) |

|---|---|

| 3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | 15 |

| Ampicillin | 18 |

| Ciprofloxacin | 20 |

Antifungal Activity

The antifungal properties of this compound were evaluated against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited moderate antifungal activity, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both fungi.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid induced apoptosis in a dose-dependent manner.

Table 2: Anticancer Activity Results

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The mechanism of action for 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects in cancer cells. Additionally, the methoxy group enhances membrane permeability, facilitating cellular uptake.

Biochemical Pathways Affected

Research suggests that this compound may influence various signaling pathways associated with cell proliferation and apoptosis, including:

- MAPK/ERK Pathway : Involved in cell growth and differentiation.

- PI3K/Akt Pathway : Associated with survival signaling in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, it is essential to compare it with similar compounds:

Table 3: Comparison with Similar Pyrazole Derivatives

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| 3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | Moderate | Moderate | High |

| 3-(4-Methylthio-5-nitro-1H-pyrazol-1-yl)propanoic acid | Low | High | Moderate |

| 3-(5-Amino-4-nitro-1H-pyrazol-1-yl)propanoic acid | High | Low | High |

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄) .

Functionalization : Nitration at the 4-position using HNO₃/H₂SO₄, followed by methoxy group introduction via alkylation (e.g., methyl iodide/K₂CO₃) .

Propanoic acid linkage : Michael addition or nucleophilic substitution to attach the propanoic acid moiety .

Optimization :

- Use HPLC to monitor intermediate purity (≥95%) .

- Adjust reaction temperature (e.g., 60–80°C for nitration) and solvent polarity (DMF for better solubility) .

- Catalysts like Pd/C or phase-transfer agents improve regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding adjacent carbons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of propanoic acid) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M-H]⁻ ion) validates molecular weight (e.g., m/z ~280 for C₈H₁₀N₃O₅) .

- HPLC-PDA : Purity >98% achieved using C18 columns (acetonitrile/0.1% TFA gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution (MIC values against Gram+/Gram- bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, substituent electronics) influence reactivity and biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 4-nitro vs. 5-nitro substitution) via:

- Computational Analysis : Hammett σ values predict electron-withdrawing effects on reactivity .

- Biological Testing : 4-Nitro derivatives show 2-fold higher COX-2 inhibition than 5-nitro due to improved hydrogen bonding .

- Table : Bioactivity of Structural Analogs

| Substituent Position | COX-2 IC₅₀ (µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 3-Methoxy-4-nitro | 12.3 ± 1.2 | 8.5 ± 0.7 |

| 3-Methoxy-5-nitro | 24.7 ± 2.1 | 15.3 ± 1.4 |

| Data derived from |

Q. What computational strategies model its interaction with biological targets, and how can they guide experimental design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions:

- Nitro group forms π-stacking with Tyr385.

- Propanoic acid hydrogen-bonds to Arg120 .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

- QSAR Models : CoMFA identifies critical steric/electronic descriptors (e.g., methoxy group enhances logP) .

Q. How can discrepancies in synthetic yields or spectral data be systematically resolved?

- Methodological Answer :

- Yield Variability :

- DoE Optimization : Taguchi methods test factors (temperature, catalyst loading) to identify critical parameters (e.g., 70°C optimal for nitration) .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-nitrated species) .

- Spectral Anomalies :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole CH vs. propanoic acid CH₂) .

- Isotopic Labeling : ¹⁵N NMR confirms nitro group position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.